Desciclovir

Pharmacokinetics Oral bioavailability Prodrug activation

Desciclovir (DCV, 6‑Deoxyacyclovir, BW A515U) is the only acyclovir prodrug that leverages xanthine oxidase for rapid systemic conversion (t½ 0.85 h), delivering intravenous‑grade acyclovir exposure after oral dosing. Its unique passive‑diffusion uptake bypasses nucleoside transporters, enabling precise intracellular accumulation studies. Procure >98% HPLC‑pure solid for in vivo herpesvirus efficacy models or prodrug‑metabolism assays where valacyclovir or acyclovir fall short.

Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
CAS No. 84408-37-7
Cat. No. B1670283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesciclovir
CAS84408-37-7
Synonyms2-amino-9-(2-hydroxyethyl)methyl-9H-purine
6-deoxyacyclovir
BW A515U
desciclovi
Molecular FormulaC8H11N5O2
Molecular Weight209.21 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)COCCO
InChIInChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12)
InChIKeyOKQHSIGMOWQUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desciclovir (CAS 84408-37-7): Prodrug of Acyclovir for Enhanced Oral Bioavailability in Antiviral Research


Desciclovir (DCV, 6-deoxyacyclovir, BW A515U) is a synthetic purine analog that functions as an orally administered prodrug of acyclovir (ACV) [1]. It is converted in vivo to ACV by the enzyme xanthine oxidase, thereby overcoming the incomplete oral absorption that limits the bioavailability of parent acyclovir [2]. With a molecular weight of 209.21 g/mol and molecular formula C₈H₁₁N₅O₂, desciclovir is structurally characterized as 2-[(2-amino-9H-purin-9-yl)methoxy]ethanol and is supplied as a high-purity (>98% HPLC) solid for in vitro and in vivo experimental use [3].

Why Desciclovir (84408-37-7) Is Not Interchangeable with Other Acyclovir Prodrugs or Analogs


Desciclovir differs fundamentally from other acyclovir derivatives and prodrugs in its specific activation mechanism via xanthine oxidase and its distinct pharmacokinetic profile. Unlike valacyclovir, which requires esterase-mediated cleavage to release acyclovir, desciclovir relies on oxidative conversion by xanthine oxidase, a pathway that confers a unique in vivo conversion half-life of 0.85 ± 0.16 hours [1]. This contrasts sharply with the slower hepatic esterase conversion of valacyclovir (Tmax ≈ 1.5–2 hours) and the nucleoside transport-dependent absorption of acyclovir itself [2]. Furthermore, desciclovir achieves plasma acyclovir levels comparable to intravenous acyclovir (2.5 mg/kg) at a much lower oral dose, a property not observed with other oral acyclovir formulations [1]. These mechanistic and pharmacokinetic distinctions preclude simple substitution among these agents in research protocols requiring precise control over acyclovir exposure.

Quantitative Differentiation of Desciclovir (CAS 84408-37-7) from Acyclovir and Valacyclovir


Oral Absorption: Desciclovir Demonstrates ≥75% Absorption Versus 15–30% for Oral Acyclovir

Desciclovir exhibits substantially higher oral absorption than acyclovir. In a clinical pharmacokinetic study of 13 healthy volunteers receiving 250 mg desciclovir orally three times daily, the absorption of desciclovir was at least 75%, with nearly two-thirds of the administered oral dose recovered in urine as acyclovir [1]. By contrast, oral acyclovir is reported to have an absolute bioavailability of only 15–30% [2]. This difference directly impacts the achievable systemic acyclovir levels from oral dosing.

Pharmacokinetics Oral bioavailability Prodrug activation

Conversion Half-Life: Desciclovir Rapidly Converts to Acyclovir (t½ = 0.85 h) Compared to Acyclovir's Own t½ (2.6 h)

Desciclovir is rapidly converted to acyclovir in vivo, with a mean elimination half-life of 0.85 ± 0.16 hours [1]. This is significantly shorter than the half-life of acyclovir itself, which is 2.6 ± 0.5 hours [1]. The short desciclovir half-life reflects efficient first-pass metabolism by xanthine oxidase, ensuring that the prodrug is largely cleared within a few hours while sustaining acyclovir exposure through the active metabolite.

Prodrug conversion kinetics Half-life Xanthine oxidase

Plasma Acyclovir Levels: Desciclovir 250 mg Oral Achieves Levels Comparable to Intravenous Acyclovir 2.5 mg/kg

Oral desciclovir produces plasma acyclovir levels that are approximately 10-fold higher than those achieved with oral acyclovir at standard doses. Specifically, a 250 mg oral dose of desciclovir three times daily yielded peak acyclovir plasma levels of about 5 µg/mL, reached in less than 1 hour [1]. These levels are comparable to those seen with intravenous acyclovir at 2.5 mg/kg, and roughly 10-fold higher than those from 200 mg oral acyclovir every 4 hours [1].

Pharmacokinetics Plasma concentration Bioequivalence

Clinical Efficacy: Desciclovir 125 mg TID Matches Oral and Intravenous Acyclovir in Herpes Zoster

In an open-label study of 20 patients with herpes zoster, desciclovir administered orally at a dose of 125 mg three times daily produced clinical effects comparable to those obtained with oral and intravenous acyclovir [1]. This demonstrates that a relatively low oral dose of desciclovir can achieve therapeutic equivalence to standard acyclovir regimens, highlighting its superior oral bioavailability and activation efficiency.

Herpes zoster Clinical trial Dose comparison

Metabolic Profile: Desciclovir and Acyclovir Exhibit Similar Efficiency for Oxidation to Carboxyl Metabolites

Desciclovir and its active metabolite acyclovir undergo similar metabolic fates in humans. Following multiple oral doses, the ratio of desciclovir to its carboxyl metabolite in urine was 4:1, compared to a 3:1 ratio for acyclovir to its carboxyl metabolite [1]. This suggests that there is little or no difference in the efficiency with which xanthine oxidase oxidizes these two substrates to their respective carboxylic acid metabolites [1].

Drug metabolism Xanthine oxidase Carboxylation

Mechanism of Membrane Permeation: Desciclovir Enters Cells by Nonfacilitated Diffusion, Unlike Acyclovir's Nucleoside Transporter Dependence

Desciclovir permeates the human erythrocyte membrane by nonfacilitated diffusion, whereas acyclovir relies on the nucleoside transporter for cellular uptake [1]. This mechanistic difference in transport is attributed to differences in desolvation energies and provides a molecular explanation for the improved oral bioavailability of desciclovir compared to acyclovir [1].

Membrane transport Prodrug design Bioavailability

Optimal Research and Industrial Use Cases for Desciclovir (CAS 84408-37-7) Based on Quantitative Evidence


Oral Prodrug Studies in Preclinical Models Requiring High and Predictable Acyclovir Bioavailability

Researchers conducting in vivo efficacy studies of acyclovir against herpesvirus infections in animal models should select desciclovir to overcome the poor oral bioavailability of parent acyclovir. The ≥75% oral absorption and rapid conversion to acyclovir (t½ = 0.85 h) documented in human studies [1] provide a strong rationale for achieving consistent systemic acyclovir exposure following oral gavage. This is critical for studies where intravenous acyclovir administration is impractical or confounding due to stress responses [1].

Pharmacokinetic and Metabolic Profiling of Xanthine Oxidase-Mediated Prodrug Activation

Desciclovir serves as an excellent tool compound for investigating xanthine oxidase-mediated prodrug activation pathways. Its conversion to acyclovir by this enzyme, with a defined half-life of 0.85 ± 0.16 h and urinary metabolite ratios (DCV:carboxy-DCV = 4:1), offers a well-characterized system for studying prodrug metabolism in vitro and in vivo [2]. This is particularly relevant for researchers developing novel prodrugs that exploit the same activation mechanism [2].

In Vitro Cellular Uptake and Membrane Permeation Studies Comparing Facilitated vs. Nonfacilitated Diffusion

The differential transport mechanisms of desciclovir (nonfacilitated diffusion) and acyclovir (nucleoside transporter-dependent) make this pair an ideal model for investigating the impact of transport pathways on intracellular drug accumulation [3]. Using desciclovir in parallel with acyclovir in cellular assays (e.g., using human erythrocytes or transporter-expressing cell lines) allows researchers to dissect the contributions of passive diffusion versus active transport to antiviral efficacy [3].

Analytical Method Development and Validation for Acyclovir and Prodrug Quantification in Biological Matrices

Desciclovir, with its distinct chromatographic properties and conversion to acyclovir, is a valuable reference standard for developing and validating HPLC or LC-MS/MS methods to simultaneously quantify prodrug and active metabolite in plasma and urine . The high purity (>98% by HPLC) and well-defined solubility (42 mg/mL in DMSO, 25 mg/mL in water) of commercially available desciclovir ensure reliable preparation of calibration standards and quality control samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.